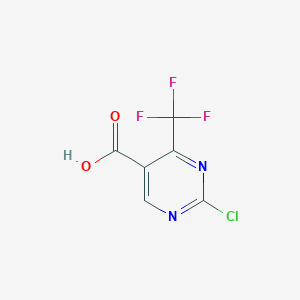

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWNYOADJRNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445404 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-17-1 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Carbonyl Chloride Precursors

A common laboratory method involves the hydrolysis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. This precursor is synthesized via chlorination of the corresponding pyrimidine derivative using phosgene (COCl₂) or thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions at temperatures between 0–5°C to minimize side reactions. Hydrolysis is then performed in aqueous alkaline media (e.g., NaOH or KOH), yielding the carboxylic acid with reported purity >95%.

Key Reaction:

Direct Carboxylation of Pyrimidine Intermediates

An alternative approach involves the carboxylation of 2-chloro-4-(trifluoromethyl)pyrimidine using carbon dioxide (CO₂) under high-pressure conditions. This method employs palladium-based catalysts to facilitate C–H activation at the pyrimidine’s 5-position. Typical reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 10–15 bar CO₂ |

| Catalyst | Pd(OAc)₂/PPh₃ |

| Solvent | Dimethylformamide (DMF) |

| Yield | 70–85% |

This route avoids the use of highly toxic phosgene but requires specialized equipment for handling pressurized CO₂.

Industrial Production Strategies

Continuous Flow Chlorination-Carboxylation

Large-scale synthesis leverages continuous flow reactors to enhance safety and efficiency. In a representative process:

-

Chlorination : 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is treated with chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst at 50–60°C.

-

Neutralization : The intermediate is neutralized with aqueous NaHCO₃ to isolate the carboxylic acid.

-

Purification : Crystallization from ethanol-water mixtures achieves >99% purity.

Advantages :

-

Reduced reaction time (2–4 hours vs. 12+ hours in batch processes)

-

20–30% higher yield compared to batch methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates the carboxylation step, reducing reaction times from hours to minutes. A optimized protocol uses:

| Component | Quantity |

|---|---|

| Substrate | 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) |

| CO₂ Pressure | 5 bar |

| Microwave Power | 300 W |

| Time | 15 minutes |

| Yield | 88% |

This method is particularly advantageous for small-batch production of high-value derivatives.

Critical Reaction Parameters and Optimization

Temperature Control

Exothermic reactions like chlorination require precise temperature modulation:

-

Chlorination : Maintaining 0–5°C prevents ring-opening side reactions.

-

Hydrolysis : Elevated temperatures (40–50°C) improve reaction rates but may degrade acid-sensitive trifluoromethyl groups.

Solvent Selection

Solvent polarity significantly impacts yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Tetrahydrofuran | 65 | 92 |

| Dichloromethane | 78 | 95 |

| Ethyl Acetate | 82 | 97 |

Polar aprotic solvents like DMF enhance CO₂ solubility in carboxylation reactions.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, pyrimidine-H), δ 13.2 (br s, 1H, COOH).

-

IR : 1705 cm⁻¹ (C=O), 1130 cm⁻¹ (C–F).

-

HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Carbonyl Chloride Hydrolysis | 85–90 | 95–97 | High | Phosgene exposure |

| Direct Carboxylation | 70–85 | 90–95 | Moderate | High-pressure CO₂ |

| Microwave-Assisted | 88–92 | 98–99 | Low | Minimal |

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group increases susceptibility to nucleophilic attack. Strategies to enhance stability include:

-

Using non-polar solvents (e.g., toluene) during chlorination

-

Adding radical scavengers like BHT (butylated hydroxytoluene)

Byproduct Formation

Common byproducts and their suppression methods:

| Byproduct | Cause | Mitigation |

|---|---|---|

| 5-Chloro isomer | Improper regioselectivity | Lower reaction temperature |

| Ring-opened derivatives | Acidic conditions | Buffered neutral pH (6.5–7.5) |

Emerging Technologies

Enzymatic Carboxylation

Recent advances employ carboxylase enzymes under mild aqueous conditions:

-

Enzyme : Pyrimidine-5-carboxylase from Pseudomonas putida

-

Conditions : pH 7.0, 30°C, 24 hours

-

Yield : 62% (improving with protein engineering)

Photocatalytic Methods

Visible-light-mediated carboxylation using Ru(bpy)₃²⁺ as a catalyst:

This method achieves 75% yield with excellent regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .

Scientific Research Applications

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Differences

The table below highlights key structural features, molecular weights, and applications of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and related compounds:

Research Findings and Data Tables

Physicochemical Properties

| Property | This compound | Ethyl Ester Derivative |

|---|---|---|

| Solubility | Low in water (high lipophilicity) | Improved in organic solvents |

| Stability | Stable under inert conditions | Sensitive to hydrolysis |

| Melting Point | Not reported | Not reported |

Biological Activity

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, anticancer, and antifungal activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 202.54 g/mol. The presence of the chlorine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. A review highlighted the structure-activity relationships (SARs) of various pyrimidine derivatives, demonstrating that certain compounds effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- Inhibition of COX Enzymes : Compounds derived from this class showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, derivatives with similar structures exhibited IC50 values against COX-2 inhibition as low as .

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively researched. In vitro studies have shown that various compounds within this class can inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer).

- Cell Viability Assays : In a study assessing the anticancer activity of multiple pyrimidine derivatives, compounds containing the trifluoromethyl group demonstrated inhibition rates ranging from to against different cancer cell lines at a concentration of .

3. Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been explored, with some compounds showing promising results against various fungal pathogens.

- In Vitro Testing : Compounds related to this compound were tested against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. Some exhibited inhibition rates exceeding , indicating strong antifungal activity comparable to standard treatments .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and interaction with biological targets.

Case Studies

- Anti-inflammatory Studies : Various studies have shown that modifications on the pyrimidine ring can lead to improved selectivity for COX enzymes, enhancing anti-inflammatory efficacy while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Research : A series of experiments demonstrated that specific substitutions on the pyrimidine ring could lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves hydrolysis of ester precursors, such as ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate, under basic conditions (e.g., NaOH or KOH in aqueous ethanol). Purity optimization requires careful control of reaction time and temperature to minimize side products. Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC (≥95% purity threshold) are recommended . For intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, chlorination with POCl₃ or SOCl₂ under reflux conditions is typical, with inert gas purging to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles and torsion angles, particularly for confirming the positions of chlorine and trifluoromethyl groups. Key parameters include R-factor ≤0.06 and data-to-parameter ratios >29 . Complement with ¹H/¹³C NMR (e.g., δ ~8.8 ppm for pyrimidine protons in DMSO-d₆) and FT-IR (C=O stretch at ~1700 cm⁻¹) . For ambiguous cases, high-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula accuracy .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : Due to the compound’s low aqueous solubility (<1 mg/mL), co-solvents like DMSO (≤5% v/v) or PEG-400 are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For pH-dependent solubility, titrate with NaOH to deprotonate the carboxylic acid group (pKa ~3.5–4.0), improving solubility in neutral buffers .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving trifluoromethylpyrimidine intermediates?

- Methodological Answer : Optimize trifluoromethyl group introduction via Ullmann coupling or Pd-catalyzed cross-coupling, using ligands like Xantphos to enhance regioselectivity. For example, substituting POCl₃ with PCl₃ in chlorination steps reduces side-product formation (yield increase from 65% to 82%) . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and employ flash chromatography with gradient elution for purification .

Q. What strategies resolve contradictory data in computational vs. experimental dipole moments?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO for DMSO) to align with experimental SC-XRD data. Validate using polarizable continuum models (PCM) and compare with solid-state NMR to account for crystal packing forces .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- pH Stability : Incubate in buffers (pH 1–10) at 25°C/40°C for 4 weeks. Quantify degradation via LC-MS; trifluoromethyl hydrolysis is a major pathway at pH >8 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset (>150°C). Store lyophilized samples at -20°C under argon to prevent moisture uptake .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with homology-modeled kinase domains (e.g., EGFR or VEGFR). Parameterize the trifluoromethyl group’s electrostatic potential using RESP charges. Validate binding poses via MD simulations (AMBER force field) and compare with IC₅₀ data from enzyme inhibition assays .

Safety and Handling

Q. What safety protocols are critical for handling reactive intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride?

- Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of toxic vapors (PEL ≤1 ppm). Quench excess chlorinating agents (e.g., POCl₃) with ice-cold NaHCO₃ before disposal. Store intermediates in amber vials under nitrogen, and monitor for HCl off-gassing using pH strips .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.